Disodium 1-amino-9,10-dihydro-4-((4-methoxy-3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-9,10-dioxoanthracene-2-sulphonate
CAS No.: 75722-29-1
Cat. No.: VC19340322
Molecular Formula: C23H18N2Na2O12S3
Molecular Weight: 656.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75722-29-1 |
|---|---|
| Molecular Formula | C23H18N2Na2O12S3 |
| Molecular Weight | 656.6 g/mol |
| IUPAC Name | disodium;1-amino-4-[4-methoxy-3-(2-sulfonatooxyethylsulfonyl)anilino]-9,10-dioxoanthracene-2-sulfonate |
| Standard InChI | InChI=1S/C23H20N2O12S3.2Na/c1-36-16-7-6-12(10-17(16)38(28,29)9-8-37-40(33,34)35)25-15-11-18(39(30,31)32)21(24)20-19(15)22(26)13-4-2-3-5-14(13)23(20)27;;/h2-7,10-11,25H,8-9,24H2,1H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
| Standard InChI Key | WMBYWSRNLRAHJO-UHFFFAOYSA-L |
| Canonical SMILES | COC1=C(C=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition and Structural Features
The compound’s core structure derives from anthraquinone, a bicyclic aromatic system with two ketone groups at positions 9 and 10. Substituents include a 4-methoxy-3-((2-(sulphonatooxy)ethyl)sulphonyl)phenylamino group at position 4 and a sulphonate group at position 2, both contributing to its water solubility. The sodium counterions stabilize the sulphonate groups, enabling dissolution in aqueous media—a critical feature for dyeing applications .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 656.6 | |
| Solubility | High in water, moderate in polar solvents | |
| Stability | Stable under alkaline conditions |
Solubility and Stability
The sulphonate and sulphonyl groups impart high hydrophilicity, making the compound suitable for aqueous dye baths . Stability studies indicate optimal performance in alkaline environments (pH 10–12), where sodium carbonate acts as a fixing agent during cotton dyeing . Degradation occurs under strongly acidic conditions, limiting its use in non-alkaline processes.
Synthesis and Manufacturing
Synthetic Pathways
Applications in Textile Dyeing
Dyeing Mechanisms
As a reactive dye, the compound forms covalent bonds with cellulose fibers in cotton. The sulphonate groups ensure solubility, while the anthraquinone core provides chromophoric intensity . During the dip–pad–steam process, sodium carbonate (12 g/L) facilitates nucleophilic substitution between the dye’s sulphonyl groups and hydroxyl groups on cotton .
Table 2: Optimal Dyeing Parameters for Cotton
| Parameter | Optimal Value | Fixation Rate | Source |
|---|---|---|---|
| Dye Concentration | 25 g/L | 93.4% | |
| Sodium Carbonate | 12 g/L | - | |
| Steaming Time | 30 minutes | - | |
| Wash Fastness | Grade 4–5 | - | |
| Light Fastness | Grade 4–5 | - |
Performance Metrics
Fixation rates reach 93.4% under optimal conditions, outperforming many azo-based dyes . Fastness properties—critical for commercial viability—include wash fastness (Grade 4), rub fastness (Grade 4), and light fastness (Grade 4–5) . Colorimetric analysis reveals consistent hue angles () and saturation (), ensuring batch-to-batch uniformity .
Emerging Applications in Materials Science
Nanotechnology
The compound’s planar anthraquinone structure enables π-π stacking with carbon nanotubes, suggesting utility in conductive nanocomposites. Preliminary studies propose its use as a dispersant for graphene oxide, though stability in non-aqueous systems remains unverified.
Research Findings and Industrial Relevance
Dyeing Efficiency in Industrial Contexts
Comparative studies with traditional azo dyes demonstrate superior color strength ( values) and reduced effluent toxicity . The compound’s high solubility minimizes dye aggregation, enhancing penetration into cotton fibers .
Environmental and Economic Considerations
Despite higher synthesis costs, the dye’s fixation efficiency reduces wastewater contamination, aligning with sustainable textile practices . Lifecycle assessments are needed to quantify its environmental footprint relative to disperse dyes.
Future Directions and Challenges
Expanding Dyeing Applications
Research should explore compatibility with synthetic fibers (e.g., polyester) using dispersion techniques. Modifying the sulphonate-to-anthraquinone ratio could adjust hydrophilicity for diverse substrates.
Nanomedicine and Drug Delivery
Functionalizing nanoparticles with this dye could enable photothermal therapy or targeted drug delivery. Stability in physiological conditions and biocompatibility require rigorous testing.
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